N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine
Description
N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine is a compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a tetrazole ring substituted with diamine groups
Properties
Molecular Formula |
C9H9F3N6 |
|---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
1-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C9H9F3N6/c10-9(11,12)7-4-2-1-3-6(7)5-14-18-8(13)15-16-17-18/h1-4,14H,5H2,(H2,13,15,17) |
InChI Key |
KWZYUSKBZNKJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNN2C(=NN=N2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-(trifluoromethyl)benzylamine and 1H-tetrazole-1,5-diamine.
Reaction Conditions: The reaction is carried out under nucleophilic aromatic substitution conditions, where the benzylamine reacts with the tetrazole derivative in the presence of a suitable base and solvent.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N1-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins or enzymes. The tetrazole ring may participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine: This compound features a similar trifluoromethyl-benzyl structure but with additional trifluoromethyl groups, which may alter its chemical and biological properties.
4-(trifluoromethyl)benzyl chloride: This compound contains a trifluoromethyl-benzyl group but lacks the tetrazole and diamine functionalities, making it less versatile in certain applications.
Uniqueness
N~1~-[2-(trifluoromethyl)benzyl]-1H-tetrazole-1,5-diamine is unique due to its combination of trifluoromethyl, benzyl, tetrazole, and diamine groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
